molecular formula C28H17BrO6 B11071465 1-[(4-bromophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1-[(4-bromophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11071465
M. Wt: 529.3 g/mol
InChI Key: YZXPPUJDOHXJLE-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that combines elements of bromobenzoyl, chromen, and cyclopropachromen

Preparation Methods

The synthesis of 1-(4-BROMOBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl compounds under controlled conditions to introduce the bromine atom.

    Synthesis of the Chromen Intermediate: The chromen moiety is synthesized through a series of reactions involving the cyclization of suitable precursors.

    Coupling of Intermediates: The bromobenzoyl and chromen intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(4-BROMOBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromobenzoyl moiety can be substituted with other functional groups using suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-BROMOBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-BROMOBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can be compared with other similar compounds, such as:

    Benzoyl Derivatives: Compounds with similar benzoyl moieties but different substituents.

    Chromen Derivatives: Compounds with variations in the chromen structure.

    Cyclopropachromen Derivatives: Compounds with different functional groups attached to the cyclopropachromen core.

Properties

Molecular Formula

C28H17BrO6

Molecular Weight

529.3 g/mol

IUPAC Name

1-(4-bromobenzoyl)-1-methyl-1a-(2-oxochromene-3-carbonyl)-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C28H17BrO6/c1-27(23(30)15-10-12-17(29)13-11-15)22-18-7-3-5-9-21(18)35-26(33)28(22,27)24(31)19-14-16-6-2-4-8-20(16)34-25(19)32/h2-14,22H,1H3

InChI Key

YZXPPUJDOHXJLE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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